An In-depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid
An In-depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzoic acid core, imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-2-methoxybenzoic acid, along with insights into its synthesis, reactivity, and applications, particularly within the pharmaceutical and life sciences sectors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-bromo-2-methoxybenzoic acid is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
Core Chemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| CAS Number | 2476-35-9 | [1] |
| IUPAC Name | 5-bromo-2-methoxybenzoic acid | [1] |
Physical Characteristics
| Property | Value | Source |
| Appearance | White to tan solid, powder, or crystals | [2] |
| Melting Point | 118-122 °C | [3] |
| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [4] |
Synthesis and Reactivity
The synthesis of 5-bromo-2-methoxybenzoic acid and its isomeric counterpart, 2-bromo-5-methoxybenzoic acid, often starts from m-anisic acid (3-methoxybenzoic acid). The regioselectivity of the bromination is a key consideration in the synthetic strategy.
Synthetic Pathway Overview
The primary route to synthesize a bromo-methoxybenzoic acid involves the electrophilic bromination of a methoxybenzoic acid precursor. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring are pivotal in determining the position of the incoming bromine atom.
Caption: General synthesis pathway for 2-bromo-5-methoxybenzoic acid.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid
A common laboratory-scale synthesis of the isomer 2-bromo-5-methoxybenzoic acid is detailed below. This method highlights the direct bromination of m-anisic acid.
Materials:
-
m-Anisic acid (3-methoxybenzoic acid)
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve m-anisic acid (250 g, 1.67 mol) in glacial acetic acid (1 L).[5]
-
To this solution, add bromine (85 mL) followed by water (1 L).[5]
-
Heat the mixture to reflux.[5]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[5]
-
Collect the precipitated solid by filtration.[5]
-
Wash the collected product with water to afford 2-bromo-5-methoxybenzoic acid.[5]
Yield: Approximately 79%, with a melting point of 154-156 °C.[5]
Note: The synthesis of the titular 5-bromo-2-methoxybenzoic acid would involve a different starting material or a multi-step synthesis to achieve the desired substitution pattern.
Applications in Research and Drug Development
5-Bromo-2-methoxybenzoic acid and its isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[4]
Key Applications:
-
Synthesis of Urolithin Derivatives: These compounds are metabolites produced by gut bacteria from ellagitannins and are being investigated for their potential health benefits. 2-Bromo-5-methoxybenzoic acid is a suitable precursor for the synthesis of various urolithin derivatives.[6]
-
Preparation of Substituted Aminobenzacridines: These are classes of compounds with potential applications in medicinal chemistry.[6]
-
Intermediate for Divalent Metal Transporter 1 (DMT1) Inhibitors: The isomer 2-bromo-5-methoxybenzoic acid is utilized in the synthesis of benzylisothioureas, which act as potent inhibitors of DMT1.[4][7] DMT1 is a target for research into conditions like neurodegenerative diseases and iron overload disorders.[7]
-
Synthesis of Isoindolinone Derivatives: This class of compounds has a broad range of biological activities and is a focus of drug discovery efforts.[6]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-bromo-2-methoxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR spectra are critical for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information. Spectral data for 5-bromo-2-methoxybenzoic acid is available in various chemical databases.[8]
Infrared (IR) Spectroscopy
-
IR spectroscopy reveals the presence of key functional groups. Characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O stretches associated with the methoxy and carboxylic acid groups will be prominent.[1]
Mass Spectrometry (MS)
-
Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-bromo-2-methoxybenzoic acid.
Hazard Identification
-
GHS Classification: The compound is classified as acutely toxic if swallowed.[1][2] It can also cause skin and eye irritation.[9]
-
Precautionary Statements: It is recommended to wash hands thoroughly after handling, and to not eat, drink, or smoke when using this product.[10] In case of ingestion, it is advised to immediately call a poison center or doctor.[10]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles should be worn.[11]
-
Skin Protection: Chemical-resistant gloves and appropriate protective clothing are necessary to prevent skin contact.[11]
-
Respiratory Protection: In situations where dust may be generated, a suitable respirator should be used.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[10]
Conclusion
5-Bromo-2-methoxybenzoic acid is a versatile and important chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. A comprehensive understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. The information presented in this guide is intended to provide researchers and scientists with a solid foundation for working with this valuable compound.
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